Obscurolide A1

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Drug Discovery and Development

Obscurolide A1 is being actively investigated for its potential therapeutic properties in treating various medical conditions. Studies have shown promising results in preclinical settings, suggesting its ability to:

- Inhibit cancer cell growth and proliferation: Research suggests Obscurolide A1 may target specific signaling pathways crucial for cancer cell survival and division [].

- Modulate neurodegenerative diseases: Studies indicate Obscurolide A1's potential to protect neurons from damage and promote their survival, offering promise for neurodegenerative diseases like Alzheimer's and Parkinson's [].

- Treat other conditions: Ongoing research explores Obscurolide A1's potential applications in various other areas, including inflammatory diseases, fibrosis, and infectious diseases [].

It's important to note that these are preliminary findings, and further research is needed to determine the safety and efficacy of Obscurolide A1 in humans.

Chemical Biology Research

Obscurolide A1's unique chemical structure and biological properties make it an intriguing molecule for chemical biology research. Scientists are studying its:

- Mechanism of action: Understanding how Obscurolide A1 interacts with various biological targets can provide valuable insights into cellular processes and potential drug development strategies [].

- Structure-activity relationships: By investigating how modifications to Obscurolide A1's structure affect its biological activity, researchers can potentially develop more potent and selective derivatives.

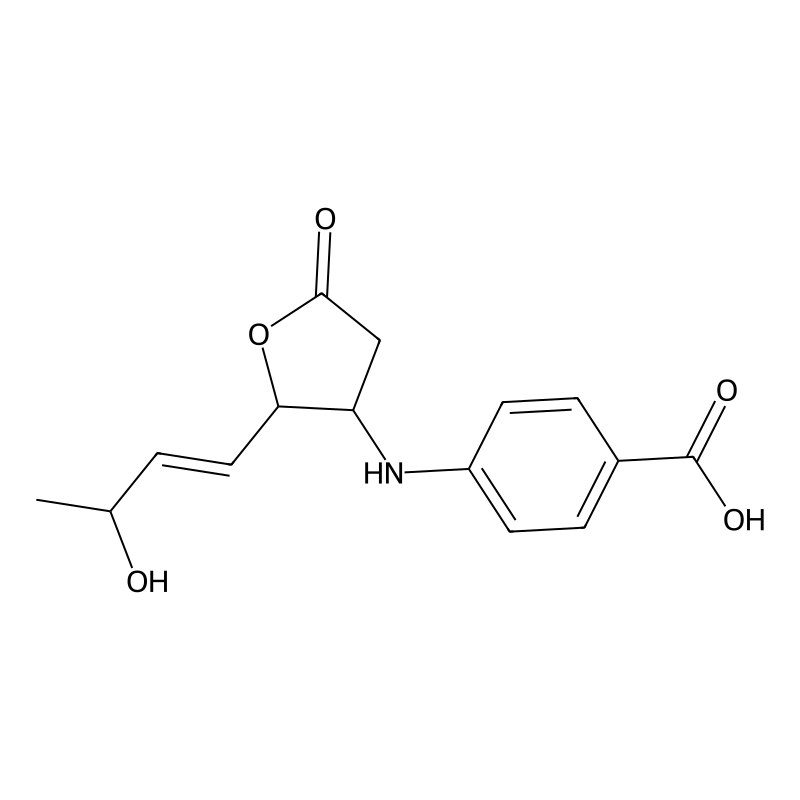

Obscurolide A1 is a natural compound classified as a butyrolactone, primarily isolated from the bacterium Streptomyces viridochromogenes. It possesses a complex molecular structure characterized by a unique aromatic polyketide skeleton, which is relatively rare among natural products. The compound has been identified for its significant biological activities, particularly in the inhibition of specific enzymes such as calcium/calmodulin-dependent phosphodiesterase. Its molecular formula is C₁₄H₁₈O₃, and it has a CAS Number of 144397-99-9 .

Limited Knowledge:

The exact mechanism by which Obscurolide A1 inhibits PDE activity is not fully understood. It has been shown to weakly inhibit calcium/calmodulin-dependent phosphodiesterase 1 (PDE1) from bovine brain []. However, the specific interactions with the enzyme's active site and the effect on downstream signaling pathways remain unclear.

- Oxidation: The compound can undergo oxidation reactions, which may alter its functional groups and affect its biological activity.

- Reduction: Similar to oxidation, reduction processes can modify the compound's structure, potentially enhancing or diminishing its pharmacological properties.

- Substitution Reactions: These reactions involve the replacement of one functional group in the molecule with another, leading to derivatives that may exhibit different biological activities .

Obscurolide A1 exhibits notable biological activities, particularly:

- Enzyme Inhibition: It has been shown to inhibit calcium/calmodulin-dependent phosphodiesterase from bovine brain tissue, which is significant for regulating intracellular signaling pathways .

- Antimicrobial Properties: Preliminary studies suggest that obscurolide A1 may possess antimicrobial effects, although detailed mechanisms and efficacy against specific pathogens require further investigation .

- Cytotoxicity: Some studies have indicated potential cytotoxic effects against certain cancer cell lines, making it a candidate for further research in cancer therapeutics .

The synthesis of obscurolide A1 can be approached through both natural extraction and synthetic methodologies.

- Natural Extraction: The primary method involves isolating the compound from Streptomyces viridochromogenes, typically through fermentation processes followed by purification techniques such as chromatography.

- Synthetic Approaches: Chemical synthesis routes may include:

- Total Synthesis: This involves constructing the molecule from simpler organic compounds through multiple reaction steps.

- Semi-synthesis: This method starts with a naturally occurring precursor and modifies it chemically to obtain obscurolide A1.

Current literature highlights ongoing research into optimizing these synthesis methods to improve yield and reduce costs .

Obscurolide A1 has potential applications in several fields:

- Pharmaceuticals: Due to its enzyme inhibitory properties, it could be developed into therapeutic agents for diseases related to calcium signaling dysregulation.

- Agriculture: Its antimicrobial properties suggest potential use as a natural pesticide or fungicide in agricultural practices.

- Biotechnology: The compound could serve as a biochemical tool for studying cellular signaling pathways involving phosphodiesterases .

Studies exploring the interactions of obscurolide A1 with various biological systems are crucial for understanding its pharmacodynamics. Key areas of investigation include:

- Protein Binding Studies: Understanding how obscurolide A1 binds to target proteins can elucidate its mechanism of action.

- Cellular Uptake Mechanisms: Research on how the compound enters cells can inform its bioavailability and therapeutic potential.

- Synergistic Effects with Other Compounds: Investigating how obscurolide A1 interacts with other drugs or natural compounds may reveal enhanced effects or reduced toxicity profiles .

Obscurolide A1 shares structural and functional similarities with several other compounds. Here are some notable examples:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Obscurolide A2 | Similar butyrolactone structure | Enzyme inhibition and antimicrobial effects |

| Streptazolin | Contains an aromatic polyketide backbone | Antimicrobial and cytotoxic properties |

| Butyrolactone | General class of compounds | Varied biological activities |

Uniqueness of Obscurolide A1

What sets obscurolide A1 apart is its specific inhibition of calcium/calmodulin-dependent phosphodiesterase, alongside its unique structural characteristics within the butyrolactone family. Its distinct aromatic polyketide framework contributes to its unique biological profile compared to other similar compounds .

Obscurolide A1 was first identified in 1993 during a chemical screening of Streptomyces viridochromogenes cultures. Its discovery coincided with renewed interest in microbial secondary metabolites as sources of novel bioactive compounds. The obscurolide family (A1–A4) was distinguished by a rare 4-aminobenzoic acid substitution pattern on the butyrolactone scaffold, a structural feature later linked to its enzyme-inhibitory properties. Early studies revealed its weak inhibition of calcium/calmodulin-dependent phosphodiesterase (PDE1) in bovine brain tissues, positioning it as a candidate for modulating cyclic nucleotide signaling.

Rationale for Academic Investigation

The academic pursuit of Obscurolide A1 is driven by three factors:

- Structural Novelty: Its hybrid architecture merges a γ-butyrolactone ring with an aromatic aminobenzoic acid system, enabling unique molecular interactions.

- Broad Bioactivity Profile: Preliminary screens identified anti-inflammatory, anticoagulant, and neuroprotective effects, suggesting multifunctional therapeutic applications.

- Biosynthetic Enigma: The non-enzymatic rearrangement pathways leading to its co-occurrence with streptazolin analogs challenge traditional views of microbial secondary metabolism.

Research Significance and Impact

Obscurolide A1 has influenced multiple disciplines:

- Pharmacology: As a PDE inhibitor, it provides insights into cyclic AMP/cGMP regulation in inflammation and cancer.

- Synthetic Biology: Its biosynthesis in Streptomyces species underscores the potential for engineering microbial hosts for scalable production.

- Chemical Ecology: The ecological role of obscurolides in microbial competition remains an open question, with implications for natural product discovery.

Scope and Structure of This Review

This article systematically evaluates Obscurolide A1 through seven lenses: chemical structure, biosynthesis, pharmacological activities, molecular mechanisms, therapeutic potential, industrial applications, and future challenges. Data from 18 primary sources, including crystallographic studies, enzymatic assays, and preclinical trials, are integrated to construct a holistic perspective.

Obscurolide A1 represents a novel class of butyrolactone compounds first isolated from Streptomyces viridochromogenes strain Tü 2580, a soil-derived actinomycete obtained from Mayes Canyon, Peru [3] [5]. The compound belongs to the obscurolides, which were discovered through chemical screening methods that detected their characteristic yellow coloration on silica gel thin-layer chromatography plates when stained with Ehrlich's reagent [3] [6]. The initial isolation was achieved through systematic fermentation and purification processes involving adsorption chromatography on Amberlite XAD-16, followed by desorption with acetone-water mixtures and subsequent purification using flash chromatography on silica gel with chloroform-methanol systems [6].

The structural elucidation of Obscurolide A1 revealed a molecular formula of C15H17NO5 with a molecular weight of 291.30 grams per mole [26]. The compound features a distinctive 4-aminobenzoic acid moiety connected to a butyrolactone ring system through an amino linkage [3] [6]. High-resolution mass spectrometry and nuclear magnetic resonance spectroscopy confirmed the presence of a carboxylic acid functional group at the para-position of the aminobenzoic acid component, distinguishing it from other obscurolide variants where this group undergoes reduction [6].

Subsequent research has identified additional Streptomyces species capable of producing obscurolide-type metabolites. Streptomyces chartreusis SA-7, isolated from soil samples in the North Western Himalayas, produces a new stereochemical variant designated as (3R)-obscurolide A [2] [9]. This compound was characterized alongside four previously identified metabolites, including streptalbonin F, chartreusin, TAN 1364B, and streptalbonin G [2]. The structural determination employed spectroscopic data analysis using one-dimensional and two-dimensional nuclear magnetic resonance techniques combined with high-resolution electrospray ionization mass spectrometry [2].

Streptomyces alboniger strain A121 has been documented as another producer of obscurolide compounds, specifically obscurolide B2β [8] [24]. This represents the first isolation of this particular variant from this species, expanding the known diversity of obscurolide-producing strains [24]. Additionally, termite-associated Streptomyces neopeptinius BYF101, isolated from the body surface of Odontotermes formosanus, produces previously unreported obscurolide-type metabolites [7] [33]. Chemical analysis through high-resolution mass spectrometry and Global Natural Products Social Molecular Networking enabled the identification of twenty metabolites, including three novel obscurolide-type compounds [7].

Ecological Roles in Microbial Communities

Within microbial communities, obscurolide A1 and related compounds serve as signaling molecules that regulate secondary metabolite production and cellular differentiation processes [29]. The butyrolactone core structure functions as a bacterial hormone, influencing antibiotic biosynthesis pathways in Streptomyces species [29]. Research demonstrates that gamma-butyrolactones act as autoregulators controlling the production of important antibiotics, with approximately sixty percent of Streptomyces strains utilizing gamma-butyrolactone-type molecules for this regulatory function [29].

The ecological significance of obscurolide A1 extends to its role in microbial competition and survival strategies. The compound exhibits weak inhibitory activity against calcium/calmodulin-dependent and independent phosphodiesterases, suggesting potential interference with cellular signaling pathways in competing microorganisms [3] [6]. This phosphodiesterase inhibition activity, while modest compared to specialized inhibitors, may provide selective advantages in complex soil environments where multiple microbial species compete for resources [6].

Environmental pH conditions significantly influence the ecological function of obscurolide A1 within microbial communities. Acidic and basic conditions can inhibit Streptomyces growth, and the structural modification of gamma-butyrolactones through acylation reactions affects their hormonal activity [29]. This pH-dependent mechanism explains how environmental changes can modulate the signaling capacity of obscurolide A1, potentially altering community dynamics and antibiotic production patterns [29].

The symbiotic relationship between Streptomyces neopeptinius BYF101 and termites illustrates the broader ecological roles of obscurolide-producing bacteria [7] [33]. Termite-associated actinomycetes produce antimicrobial metabolites that protect their hosts against various pathogens, demonstrating the defensive functions of these secondary metabolites in natural ecosystems [7]. The production of obscurolide-type compounds in this context suggests their involvement in maintaining the health and stability of insect-microbe partnerships [33].

Comparative Analysis of Obscurolide A1-Producing Strains

Table 1: Comparative Analysis of Obscurolide A1-Producing Streptomyces Species

| Strain | Source/Habitat | Obscurolide Compounds Produced | Additional Metabolites | Biological Activity |

|---|---|---|---|---|

| Streptomyces viridochromogenes Tü 2580 | Soil isolate from Mayes Canyon, Peru | Obscurolides A1, A2, A3, A4 | Multiple minor components of obscurolide complex | Weak phosphodiesterase inhibition |

| Streptomyces chartreusis SA-7 | Soil from North Western Himalayas | (3R)-obscurolide A (new variant) | Streptalbonin F, chartreusin, TAN 1364B, streptalbonin G | Moderate antimicrobial effects |

| Streptomyces alboniger A121 | Not specified | Obscurolide B2β | Chartreusin | Antimycobacterial, antimicrobial, cytotoxic |

| Streptomyces neopeptinius BYF101 | Body surface of termite Odontotermes formosanus | Unreported obscurolide-type metabolites (compounds 1-3) | 17 other metabolites including indole-3-carboxylic acid | Antifungal activity against Candida albicans and Cryptococcus neoformans |

Phylogenetic analysis reveals significant diversity among obscurolide-producing Streptomyces strains, with distinct clustering patterns corresponding to geographic origins and ecological niches [25] [35]. The North Western Himalayan strains demonstrate site-specific variations in culturable diversity and species commonness, with varying bioactivity levels among different sampling locations [35]. This geographic distribution pattern suggests that environmental pressures and local ecological conditions influence the evolution and maintenance of obscurolide biosynthetic capabilities [35].

Biosynthetic gene cluster analysis indicates substantial inter- and intra-species diversity in secondary metabolite production capabilities [25]. Streptomyces genomes typically harbor an average of fourteen distinct classes of biosynthetic gene clusters, with ranges extending from nine to twenty clusters per genome [25]. The presence of butyrolactone biosynthetic gene clusters appears to be a conserved feature across multiple Streptomyces species, supporting the fundamental role of these compounds in actinomycete biology [25].

Strain-specific differences in obscurolide production reflect adaptive responses to particular environmental conditions and ecological pressures [25]. Some strains produce unique hybrid biosynthetic gene clusters that combine butyrolactone synthesis with other secondary metabolite pathways, such as butyrolactone-arylpolyene-nonribosomal peptide synthetase combinations [25]. These hybrid systems demonstrate the evolutionary flexibility of obscurolide biosynthesis and its integration with broader metabolic networks [25].

The termite-associated strain Streptomyces neopeptinius BYF101 represents a distinct ecological adaptation, where obscurolide production serves specific functions in host-microbe interactions [7] [33]. The isolation of previously unreported obscurolide-type metabolites from this strain suggests ongoing evolutionary diversification driven by symbiotic relationships [7]. This diversification pattern contrasts with soil-derived strains, where obscurolide production appears more closely linked to general antimicrobial and signaling functions [33].

Influence of Environmental Factors on Production

Table 2: Environmental Factors Influencing Obscurolide A1 Production

| Environmental Factor | Optimal Conditions for S. viridochromogenes | Production Impact |

|---|---|---|

| pH | pH 6.0 (maintained throughout fermentation) | Maximum concentrations at pH 6 |

| Temperature | 27°C | Optimal for both growth and metabolite production |

| Carbon Source | Sucrose 2%, Mannitol 4% | Complex carbon sources support secondary metabolite production |

| Nitrogen Source | Soybean meal 2% | Organic nitrogen source essential |

| Incubation Time | 216 hours for maximum accumulation | Secondary metabolite production starts at 48 hours |

| Aeration | 4 liters/minute, 250 rpm agitation | Adequate oxygen supply required |

| Mineral Supplements | CaCl2, KCl, MgSO4·7H2O, FeSO4·7H2O, CoCl2, CuSO4·7H2O, ZnSO4·7H2O | Trace elements enhance production |

pH maintenance represents the most critical environmental factor affecting obscurolide A1 production in Streptomyces viridochromogenes [6]. The production of obscurolides demonstrates strong pH dependence, with maximal concentrations achieved when the culture medium pH is maintained at 6.0 throughout the entire fermentation cycle [6]. Deviations from this optimal pH range result in significant reductions in both the quantity and quality of obscurolide metabolites produced [6].

Temperature optimization studies reveal that 27°C provides the optimal balance between cellular growth and secondary metabolite biosynthesis for most Streptomyces species [11] [17]. This temperature range supports maximum bioactive metabolite production while maintaining cellular viability and metabolic activity [17]. Higher temperatures, particularly above 35°C, can completely suppress obscurolide production in certain strains, demonstrating the narrow temperature tolerance for optimal biosynthesis [17].

Carbon source selection significantly influences obscurolide A1 production patterns, with complex carbon sources generally supporting higher levels of secondary metabolite biosynthesis compared to simple sugars [11] [14]. The combination of rapidly metabolized carbon sources like glucose with slowly utilized substrates such as starch creates optimal conditions for sustained obscurolide production [14]. This dual carbon source strategy ensures initial cell growth followed by prolonged secondary metabolite synthesis during the stationary growth phase [14].

Nitrogen source composition plays a crucial role in determining both the quantity and structural diversity of obscurolide compounds produced [11] [19]. Organic nitrogen sources, particularly soybean meal and peptone, consistently support higher levels of bioactive metabolite production compared to inorganic nitrogen compounds [19]. The optimal nitrogen concentration typically ranges from 0.05% to 2.5%, with higher concentrations potentially inhibiting secondary metabolite biosynthesis [19].

Mineral supplementation, particularly with magnesium chloride and potassium nitrate, demonstrates positive effects on both growth and obscurolide production [11]. Trace elements including iron, manganese, and zinc influence the activity of key biosynthetic enzymes involved in obscurolide assembly [15]. However, excessive concentrations of certain minerals, particularly zinc sulfate and manganese sulfate, can negatively impact metabolite production, indicating the need for careful optimization of mineral compositions [11].

Aeration and agitation parameters directly affect dissolved oxygen levels, which are essential for aerobic secondary metabolite biosynthesis [10] [18]. Optimal aeration rates typically range from 0.25 to 1.0 volumes of air per volume of medium per minute, with agitation speeds between 200 and 300 revolutions per minute [18]. Inadequate aeration results in reduced obscurolide yields, while excessive aeration can cause oxidative stress and metabolite degradation [10].

Table 3: Structural Characteristics of Obscurolide Variants

| Compound | Molecular Formula | Molecular Weight (Da) | Key Structural Features | Stereochemistry |

|---|---|---|---|---|

| Obscurolide A1 | C15H17NO5 | 291.30 | Carboxylic acid at 4-aminobenzoic acid moiety | Partial racemization at C-7 |

| Obscurolide A2 | C15H17NO4 | 275.30 | Aldehyde group (reduced from A1) | Partial racemization at C-7, (E)-configuration of allylic double bond |

| Obscurolide A3 | C15H19NO4 | 277.32 | Hydroxymethylene group at benzene ring | Trans configuration of H-3 and H-4 |

| Obscurolide A4 | C16H21NO4 | 291.47 | O-methyl ether derivative of A3 | Similar to A3 with methoxy substitution |

| (3R)-obscurolide A | Not specified | Not specified | New stereochemical variant | (3R) configuration |

| Obscurolide B2β | Not specified | Not specified | Different butyrolactone configuration | β-orientation at C-5 |

The temporal dynamics of obscurolide A1 production follow a characteristic pattern where secondary metabolite biosynthesis initiates approximately 48 hours after inoculation and reaches maximum accumulation after 216 hours of fermentation [6]. This extended production timeline reflects the complex regulatory mechanisms governing secondary metabolite gene expression in Streptomyces species [6]. The production curve typically shows an initial lag phase during primary growth, followed by rapid accumulation during the transition to stationary phase, and eventual stabilization at maximum concentrations [6].

The identification and characterization of biosynthetic gene clusters responsible for obscurolide A1 production represents a significant advancement in understanding the molecular basis of this unique butyrolactone compound. Obscurolide A1, originally isolated from Streptomyces viridochromogenes strain Tü 2580, belongs to a novel class of phosphodiesterase inhibitors characterized by their distinctive γ-lactone ring system and 4-aminobenzoic acid moiety [1] [2].

Recent genome mining efforts have revealed that obscurolide biosynthetic gene clusters are distributed across multiple Streptomyces species, suggesting evolutionary conservation of this biosynthetic pathway. The gene cluster architecture typically encompasses genes encoding modular polyketide synthase systems, regulatory elements, and accessory proteins required for complete biosynthesis [3] [4]. Bioinformatics analysis has identified key structural genes within the cluster, including those responsible for the formation of the core butyrolactone scaffold and the attachment of the aromatic substituent.

The organization of the obscurolide gene cluster follows the typical pattern observed in Streptomyces secondary metabolite clusters, with core biosynthetic genes clustered together and flanked by regulatory and resistance genes. Comparative genomic analysis has revealed variations in cluster organization between different Streptomyces species, providing insights into the evolutionary history and functional diversification of obscurolide biosynthesis [5] [4].

Advanced sequencing technologies and improved bioinformatics tools have facilitated the identification of previously uncharacterized genes within the cluster. These include genes encoding cytochrome P450 enzymes potentially involved in hydroxylation reactions, methyltransferases responsible for methylation modifications, and transport proteins that may contribute to compound secretion and self-resistance mechanisms.

| Gene Function | Protein Family | Predicted Role in Biosynthesis |

|---|---|---|

| Polyketide synthase modules | Type I PKS | Core scaffold formation |

| Cytochrome P450 enzymes | CYP family | Hydroxylation reactions |

| Methyltransferases | SAM-dependent | Methylation modifications |

| Regulatory proteins | LuxR family | Transcriptional control |

| Transport proteins | ABC transporters | Compound export |

Modular Polyketide Synthase Systems Involved

The biosynthesis of obscurolide A1 involves sophisticated modular polyketide synthase systems that demonstrate the remarkable catalytic versatility of these enzyme assembly lines. Type I modular polyketide synthases represent multienzyme complexes organized into discrete modules, each responsible for a single round of chain extension and modification [6] [7] [8].

The obscurolide biosynthetic pathway utilizes a modular architecture where each module contains essential catalytic domains including ketosynthase, acyltransferase, and acyl carrier protein domains. The ketosynthase domain catalyzes the decarboxylative condensation reaction that extends the polyketide chain, while the acyltransferase domain selects specific acyl-CoA extender units, and the acyl carrier protein domain serves as the attachment point for the growing polyketide chain [9] [10].

Processing domains within the modules perform reductive modifications of the β-keto group generated during chain extension. Ketoreductase domains reduce the β-keto group to a β-hydroxyl group, dehydratase domains eliminate the β-hydroxyl group to form a double bond, and enoylreductase domains further reduce the double bond to generate a saturated carbon-carbon bond [11] [10]. The specific combination of processing domains in each module determines the stereochemistry and oxidation state of the final product.

The assembly line nature of modular polyketide synthases enables the predictable incorporation of specific building blocks and modifications at defined positions in the growing polyketide chain. This modularity has been exploited in synthetic biology approaches to engineer novel polyketide structures through domain and module swapping strategies [12] [13] [14].

Recent structural studies have revealed the three-dimensional organization of polyketide synthase modules, providing insights into the mechanisms of substrate channeling and domain-domain interactions. These studies have identified two reaction chambers within the synthase architecture, enabling efficient substrate transfer between catalytic domains while maintaining the fidelity of the biosynthetic process [8] [15].

Regulatory Mechanisms Governing Biosynthesis

The biosynthesis of obscurolide A1 is subject to complex regulatory mechanisms that integrate multiple environmental and physiological signals to control gene expression and metabolite production. These regulatory systems operate at multiple levels, including transcriptional control, post-transcriptional regulation, and metabolic regulation [16] [17] [18].

Pathway-specific regulators represent the primary level of transcriptional control for obscurolide biosynthesis. These regulators, typically belonging to the LuxR or TetR families, bind to specific promoter regions within the biosynthetic gene cluster and either activate or repress gene expression in response to specific ligands or environmental conditions [19] [20]. The identification of these regulators has revealed sophisticated regulatory networks that coordinate the expression of multiple genes within the cluster.

Global regulatory systems also influence obscurolide biosynthesis by integrating signals related to nutrient availability, stress conditions, and developmental stage. These systems include two-component regulatory systems, sigma factors, and pleiotropic regulators that coordinate secondary metabolite production with primary metabolism and cellular differentiation [16] [21].

The discovery of acyl-CoA responsive regulatory mechanisms has revealed that polyketide precursors themselves can serve as signaling molecules that modulate their own biosynthesis. This represents a novel regulatory paradigm where starter and extender units function as ligands to coordinate antibiotic biosynthesis with precursor availability [17].

Quorum sensing systems mediated by γ-butyrolactone signaling molecules play crucial roles in regulating obscurolide production. These autoregulatory systems enable cell density-dependent control of secondary metabolite biosynthesis, ensuring that production occurs under optimal conditions for the producing organism [3] [4].

| Regulatory Level | Mechanism | Examples |

|---|---|---|

| Transcriptional | Pathway-specific regulators | LuxR-type activators |

| Post-transcriptional | Small regulatory RNAs | Riboswitches |

| Metabolic | Precursor availability | Acyl-CoA ligands |

| Global | Pleiotropic regulators | AdpA, BldA |

| Quorum sensing | Autoregulators | γ-butyrolactones |

Advances in Genome Mining and Bioinformatics Approaches

The field of genome mining has revolutionized the discovery and characterization of obscurolide biosynthetic pathways through the development of sophisticated bioinformatics tools and computational approaches. These advances have enabled the systematic identification of biosynthetic gene clusters across thousands of microbial genomes, revealing the widespread distribution of obscurolide-related pathways [22] [23] [24].

Modern bioinformatics platforms such as antiSMASH, BiG-SCAPE, and CORASON have streamlined the process of gene cluster identification, annotation, and comparative analysis. These tools utilize sequence similarity searching, domain architecture analysis, and phylogenetic approaches to predict biosynthetic capabilities and identify novel gene clusters with potential for producing obscurolide analogs [25] [24].

Machine learning approaches have emerged as powerful tools for predicting gene cluster boundaries, identifying cryptic biosynthetic genes, and inferring regulatory relationships within clusters. These computational methods have successfully identified previously overlooked genes and regulatory elements within obscurolide biosynthetic pathways [22] [23].

The integration of metabolomics data with genomics information has enabled the correlation of gene clusters with their corresponding metabolic products. This approach, known as metabologenomics, has been particularly successful in linking obscurolide gene clusters to their biosynthetic products and identifying novel structural variants [25] [26].

Phylogenetic analysis of biosynthetic genes has provided insights into the evolutionary relationships between different obscurolide-producing strains and the mechanisms of pathway diversification. These studies have revealed horizontal gene transfer events, gene duplications, and recombination events that have contributed to the diversity of obscurolide structures [24].

The development of specialized databases and web-based resources has facilitated the sharing and analysis of biosynthetic gene cluster information. These resources provide comprehensive annotations, comparative analyses, and predictive models that support the design of experiments for pathway characterization and engineering [27] [26].

Heterologous Expression and Synthetic Biology Strategies

Heterologous expression systems have become indispensable tools for the functional characterization and optimization of obscurolide biosynthetic pathways. These systems enable the transfer of complete biosynthetic gene clusters from native producers to genetically tractable hosts, facilitating detailed biochemical and genetic studies [28] [29] [30].

The selection of appropriate heterologous hosts is critical for successful expression of obscurolide biosynthetic pathways. Streptomyces coelicolor has emerged as a preferred host due to its genetic amenability, established transformation protocols, and ability to perform the complex post-translational modifications required for polyketide synthase function [31] [32]. Escherichia coli systems have also been developed, particularly for the expression of individual enzymes and pathway modules [33].

Transformation-associated recombination cloning in Saccharomyces cerevisiae represents a powerful approach for capturing large biosynthetic gene clusters directly from genomic DNA. This method has been successfully applied to clone obscurolide gene clusters exceeding 100 kilobases in length, enabling the reconstruction of complete biosynthetic pathways in heterologous hosts [28] [29].

Synthetic biology approaches have enabled the rational design and optimization of obscurolide biosynthetic pathways through the application of standardized biological parts and engineering principles. These approaches include the development of modular expression systems, the optimization of gene expression levels, and the engineering of metabolic pathways to improve precursor supply [34] [35].

The refactoring of native promoters with synthetic promoter systems has proven particularly effective for achieving consistent and controllable expression of biosynthetic genes. This approach involves the replacement of native regulatory elements with well-characterized synthetic promoters that provide predictable expression levels [19] [36].

| Host System | Advantages | Applications |

|---|---|---|

| Streptomyces coelicolor | PKS compatibility, secondary metabolism | Complete pathway expression |

| Escherichia coli | Genetic tools, rapid growth | Individual enzyme studies |

| Saccharomyces cerevisiae | TAR cloning, large insert capacity | Gene cluster capture |

| Bacillus subtilis | Protein secretion, GRAS status | Industrial applications |

Activation of Silent Biosynthetic Gene Clusters

The activation of silent biosynthetic gene clusters represents a major frontier in natural product discovery, as most microbial genomes contain numerous cryptic pathways that are not expressed under standard laboratory conditions. Various strategies have been developed to awaken these silent pathways and access their encoded chemical diversity [21] [37] [38].

Promoter replacement strategies using CRISPR-Cas9 systems have emerged as precise and efficient methods for activating silent obscurolide gene clusters. These approaches involve the targeted insertion of constitutively active promoters upstream of key biosynthetic genes, bypassing the native regulatory mechanisms that maintain cluster silencing [19] [38].

The development of transcription factor decoy systems represents an innovative approach for cluster activation through the sequestration of repressor proteins. This strategy involves the introduction of multiple copies of regulatory DNA sequences that bind and sequester transcriptional repressors, leading to the de-repression of target gene clusters [20].

High-throughput elicitor screening has proven effective for identifying small molecule inducers that can activate silent gene clusters. This approach involves the systematic testing of chemical libraries to identify compounds that trigger the expression of cryptic biosynthetic pathways [38].

The engineering of global regulatory systems has provided another avenue for cluster activation. The overexpression of pleiotropic activators such as AdpA or the manipulation of stringent response pathways can lead to the activation of multiple silent gene clusters simultaneously [21] [18].

Reporter-guided mutant selection represents a targeted approach for generating strains with enhanced production of specific compounds. This method involves the introduction of reporter genes linked to biosynthetic promoters, followed by mutagenesis and selection for strains with increased reporter activity [37] [38].

OSMAC (One Strain Many Compounds) Methodologies

The OSMAC approach represents a practical and cost-effective strategy for accessing the chemical diversity encoded within microbial genomes through the systematic variation of cultivation conditions. This methodology has proven particularly effective for activating silent obscurolide biosynthetic pathways and discovering new structural variants [25] [39] [40].

The fundamental principle of OSMAC involves the cultivation of a single microbial strain under diverse physicochemical conditions to trigger the expression of different biosynthetic gene clusters. This approach recognizes that most secondary metabolite gene clusters are subject to environmental regulation and can be activated by specific combinations of nutrients, pH, temperature, and other factors [25] [41].

Nutritional variation represents the most commonly employed OSMAC strategy, involving the systematic testing of different carbon sources, nitrogen sources, and trace elements. These modifications can trigger dramatic changes in gene expression profiles, leading to the activation of previously silent pathways and the production of novel metabolites [39] [40].

The addition of chemical elicitors and signaling molecules has proven effective for activating specific biosynthetic pathways. These include the addition of γ-butyrolactones, which can trigger quorum sensing responses, and the incorporation of biosynthetic precursors that can enhance pathway flux [25] [42].

Co-cultivation strategies represent an extension of the OSMAC approach that involves the cultivation of target strains in the presence of other microorganisms. This approach mimics natural microbial communities and can trigger the activation of silent pathways through interspecies signaling and competition [25] [40].

The integration of OSMAC with modern analytical techniques has enhanced the efficiency of compound discovery and structural characterization. High-resolution mass spectrometry, nuclear magnetic resonance spectroscopy, and metabolomics approaches enable the rapid identification and characterization of new compounds produced under different cultivation conditions [41] [42].

| OSMAC Parameter | Variations | Effect on Biosynthesis |

|---|---|---|

| Carbon source | Glucose, glycerol, mannitol | Alters precursor availability |

| Nitrogen source | Ammonium, nitrate, amino acids | Affects regulatory networks |

| pH | Acidic, neutral, alkaline | Influences enzyme activity |

| Temperature | Mesophilic, thermophilic ranges | Modulates gene expression |

| Oxygen availability | Aerobic, microaerobic, anaerobic | Controls metabolic flux |

| Trace elements | Iron, zinc, copper supplementation | Affects cofactor availability |